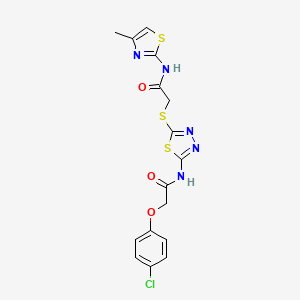

2-(4-chlorophenoxy)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

The compound 2-(4-chlorophenoxy)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic hybrid featuring a 1,3,4-thiadiazole core linked to a 4-chlorophenoxy-acetamide moiety via a thioether bridge. Such hybrids are often explored for pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, due to the synergistic effects of thiadiazole, thiazole, and acetamide functionalities .

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O3S3/c1-9-7-26-14(18-9)20-13(24)8-27-16-22-21-15(28-16)19-12(23)6-25-11-4-2-10(17)3-5-11/h2-5,7H,6,8H2,1H3,(H,18,20,24)(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLNJMJUJHBUCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide (CAS Number: 868976-88-9) is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including anticancer effects, antimicrobial properties, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 456.0 g/mol. Its structure includes a thiazole ring, which is known for contributing to various biological activities.

Anticancer Activity

Research indicates that compounds featuring the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. The presence of methyl groups and halogen substituents in the phenyl rings enhances cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 5.6 | |

| Compound B | HepG2 (Liver Cancer) | 3.8 | |

| This compound | A549 (Lung Cancer) | 4.5 |

Studies have shown that the compound can induce apoptosis in cancer cells by disrupting the cell cycle, particularly arresting cells in the G2/M phase. This mechanism suggests its potential as a chemotherapeutic agent.

Antimicrobial Activity

The thiazole and thiadiazole components of this compound contribute to its antimicrobial properties. Research indicates that derivatives containing these moieties exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Compound | Microorganism Tested | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 32 | |

| Compound D | Escherichia coli | 64 | |

| This compound | Pseudomonas aeruginosa | 48 |

The antimicrobial effectiveness is attributed to the halogen substitution on the phenyl ring, which enhances binding affinity to bacterial targets.

Additional Pharmacological Effects

Beyond anticancer and antimicrobial activities, compounds similar to This compound have been investigated for their anticonvulsant properties. The thiazole moiety plays a crucial role in modulating neuronal excitability.

Case Studies

A notable study involved testing this compound against various cancer cell lines including MCF-7 and A549. The results demonstrated significant cytotoxic effects with an IC50 value indicating effective concentration for inhibiting cell growth. Additionally, its selectivity index was calculated to assess safety against normal cells.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiazole and phenoxyacetamide structures. For instance, thiazole derivatives have been synthesized and tested against various cancer cell lines, demonstrating promising cytotoxic effects. In particular:

- Thiazole-Pyridine Hybrids : A recent investigation produced thiazole-pyridine hybrids that exhibited significant anti-breast cancer efficacy with an IC50 of 5.71 μM , outperforming the standard drug 5-fluorouracil (IC50 = 6.14 μM) due to the presence of electron-withdrawing groups .

- Structure Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring has been shown to enhance anticancer activity. For example, compounds with halogen substitutions demonstrated improved selectivity against human cancer cell lines such as A375 and MCF-7 .

Antimicrobial Activity

The compound's thiazole moiety is also associated with antimicrobial properties. Research indicates that derivatives of thiazoles can exhibit activity against various bacterial strains, including Mycobacterium tuberculosis:

- Anti-Tubercular Activity : Novel amino thiazoles synthesized for targeting Mycobacterium tuberculosis showed promising results, with some compounds achieving a minimum inhibitory concentration (MIC) as low as 0.09 µg/mL .

Synthesis Techniques

The synthesis of 2-(4-chlorophenoxy)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include:

- Formation of Thiazole Derivatives : Utilizing thioamide reactions to create thiazole rings.

- Condensation Reactions : Combining various functional groups to form the target compound through condensation techniques.

- Purification and Characterization : Employing techniques such as chromatography and spectroscopic methods (NMR, IR) for purification and structural confirmation.

Case Studies

- Anticancer Efficacy Study : In vitro studies on synthesized thiazole derivatives demonstrated significant apoptosis induction in cancer cells compared to standard treatments. The mechanism was linked to the disruption of cellular proliferation pathways .

- Molecular Docking Studies : Computational studies have suggested that the compound exhibits strong binding affinity towards specific proteins involved in cancer progression and SARS-CoV-2 infection, indicating potential dual therapeutic applications .

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Core

- 2-(4-Chlorophenoxy)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide (): This analog replaces the 4-methylthiazole-aminoethyl-thio group with a 4-trifluoromethylbenzyl-thio substituent.

- 2-[(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide ():

Features dual thioether linkages and a dimethylphenyl-acetamide group. The additional sulfur atom may influence redox properties, while the bulky aryl group could sterically hinder receptor binding .

Thiazole-Acetamide Hybrids

- 2-(4-Chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide (): Replaces the thiadiazole-thioether unit with a simpler thiazole-benzyl structure.

- N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-Methylpiperazin-1-yl)Acetamide (): Substitutes the thiazole-amino group with a piperazine ring. Piperazine introduces basicity, which may enhance solubility but alter pharmacokinetic profiles .

Bioactivity Comparison

*Bioactivity extrapolated from structural analogs.

Key Research Findings and Mechanistic Insights

- Anticancer Potential: Thiadiazole-oxadiazole hybrids (e.g., ) exhibit cytotoxicity via apoptosis induction and ROS generation. The target compound’s thiazole-amino group may enhance DNA intercalation or kinase inhibition .

- Antimicrobial Activity : Compounds with chlorophenyl/benzyl groups (e.g., ) show efficacy against Staphylococcus aureus and Bacillus subtilis. The thioether linkage in the target compound could disrupt bacterial membrane integrity .

- Enzyme Inhibition : Thiadiazole derivatives (e.g., ) inhibit acetylcholinesterase (AChE) with IC₅₀ values <10 µM. The 4-methylthiazole moiety in the target compound may interact with AChE’s peripheral anionic site .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(4-chlorophenoxy)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, chloroacetyl chloride is reacted with aminothiadiazole derivatives under reflux in triethylamine, followed by coupling with 4-methylthiazol-2-amine intermediates. Reaction progress is monitored via TLC, and products are purified using recrystallization (e.g., ethanol-DMF mixtures) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : TLC is used for monitoring reactions, while NMR and IR spectroscopy confirm structural integrity. For example, H NMR can identify the acetamide proton (δ ~2.1 ppm) and aromatic protons from the chlorophenoxy group (δ ~7.3 ppm). Mass spectrometry (MS) provides molecular weight validation .

Q. What safety protocols should be followed during synthesis?

- Methodological Answer : Use fume hoods to avoid inhalation of chloroacetyl chloride vapors. In case of skin contact, wash immediately with soap/water. Emergency eye rinsing (15+ minutes) is required for accidental exposure. Consult safety data sheets (SDS) for handling halogenated reagents .

Q. How can researchers confirm the purity of the final product?

- Methodological Answer : Recrystallization in solvents like ethanol or pet-ether removes impurities. High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended. Melting point analysis further verifies crystallinity .

Q. What preliminary bioactivity assays are suitable for this compound?

- Methodological Answer : Initial screens include cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial disk diffusion tests. For example, thiadiazole derivatives are often evaluated against Gram-positive bacteria due to their membrane-targeting properties .

Advanced Research Questions

Q. How can reaction mechanisms for thiadiazole-acetamide coupling be elucidated?

- Methodological Answer : Isotopic labeling (e.g., C NMR) tracks carbon migration during condensation. Computational studies (DFT) model transition states, while kinetic experiments (varying temperature/pH) identify rate-determining steps .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer : Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals. For fluorometric anomalies, compare with reference spectra of analogous compounds (e.g., 4-chlorophenyl derivatives) .

Q. What strategies optimize bioassay design for hypoglycemic activity?

- Methodological Answer : Use streptozotocin-induced diabetic rodent models. Measure glucose tolerance and insulin sensitivity at timed intervals. Pair with in vitro α-glucosidase inhibition assays to correlate mechanisms .

Q. How to establish structure-activity relationships (SAR) for thiazole-thiadiazole hybrids?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., methyl vs. ethyl groups on the thiazole ring). Test against a panel of biological targets (e.g., kinase inhibitors) and use QSAR modeling to predict activity .

Q. What challenges arise when scaling up synthesis, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.